molecular formula C18H14O2 B6403824 5-Methyl-2-(naphthalen-2-YL)benzoic acid CAS No. 54811-51-7

5-Methyl-2-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403824
CAS No.: 54811-51-7
M. Wt: 262.3 g/mol
InChI Key: UBXPOIQLIIXEGZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(naphthalen-2-YL)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 5-position of the benzene ring and a naphthalen-2-yl group at the 2-position. This structural motif enhances its aromatic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the formation of dihydroisocoumarins. For example, under copper-promoted oxidative dehydrogenation conditions, 5-methyl-2-(3-oxobutyl)benzoic acid (a closely related derivative) undergoes cyclization to yield dihydroisocoumarins with an 85% efficiency, highlighting its synthetic utility . The naphthalene moiety contributes to increased π-π stacking interactions, which may influence crystallization behavior and solubility in organic solvents.

Properties

IUPAC Name

5-methyl-2-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-6-9-16(17(10-12)18(19)20)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPOIQLIIXEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690415
Record name 5-Methyl-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54811-51-7
Record name 5-Methyl-2-(2-naphthalenyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54811-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(naphthalen-2-YL)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-naphthylmethanol with 5-methyl-2-bromobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 5-methyl-2-(naphthalen-2-YL)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-Methyl-2-(naphthalen-2-YL)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Compound Name Key Substituents Synthesis Yield (%) Notable Properties/Applications Reference
5-Methyl-2-(naphthalen-2-YL)benzoic acid Naphthalen-2-yl, 5-methyl 85 (cyclization) Precursor to dihydroisocoumarins
5-(Benzyloxy)-2-methylbenzoic acid Benzyloxy, 5-methyl 97 (purity) Pharmaceutical intermediate
5-(N-(Naphthalen-2-yl)sulfamoyl)-... Sulfamoyl, nitrooxy 64.5 Nitric oxide-releasing aspirin analog
2-[5-Methyl-2-(2-ethylphenyl)phenoxy]-... Thymol, dihydroxybenzoate N/A Antioxidant (IC50 = 11.30 µM)

Table 2: Toxicity and Physicochemical Parameters

Compound Predicted log P QSTR LD50 (mg/kg)* Extraction Rate (ELM) Reference
This compound ~3.5 (estimated) ~250 (estimated) High (similar to benzoic acid)
Benzoic acid 1.87 1700 (measured) 98% in 5 min
5-Methoxy-2-methylbenzoic acid 2.1 ~500 (predicted) Moderate

*Predicted values based on QSTR models .

Biological Activity

5-Methyl-2-(naphthalen-2-YL)benzoic acid, a compound belonging to the class of benzoic acids, has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene moiety attached to a benzoic acid core, with a methyl group at the second position. This unique configuration contributes to its lipophilicity and potential interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The presence of hydroxyl and carboxyl groups in the compound facilitates hydrogen bonding with reactive species, enhancing its antioxidant capacity .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The IC50 values observed in these studies suggest a promising therapeutic index for further development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound protects cells from oxidative stress, which is linked to various diseases, including cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Effects

In a study involving breast cancer cell lines (MDA-MB-231), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 15 μM, indicating effective cytotoxicity against these cells .

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